Mechanistic Divergence: Covalent Binding and Degradation vs. SAM-Competitive Inhibition
GNA002 induces EZH2 protein degradation through covalent binding to Cys668, whereas SAM-competitive inhibitors like GSK126 inhibit methyltransferase activity without affecting EZH2 protein levels [1]. The C668S mutant completely abolishes GNA002 binding and degradation, confirming target specificity [2].
| Evidence Dimension | Mechanism of action |
|---|---|
| Target Compound Data | Covalent binder; induces EZH2 degradation via CHIP-mediated ubiquitination |
| Comparator Or Baseline | GSK126: SAM-competitive inhibitor; no effect on EZH2 protein stability |
| Quantified Difference | EZH2 protein level reduction observed with GNA002 but not GSK126 |
| Conditions | Cal-27 head and neck cancer cells, 48 h incubation |
Why This Matters
Users requiring EZH2 protein elimination rather than mere catalytic inhibition must select GNA002 over SAM-competitive alternatives.
- [1] Figure 3. The protein stability of PRC2 complex components and H3K27Me3 are decreased by GNA derivatives. EMBO J. 2017. View Source
- [2] Figure 6. The non-GNA-interacting EZH2-C668S mutant rescues GNA002-induced reduction of tumor growth. EMBO J. 2017. View Source
